Dimethyl dimethylphosphoramidate

Description

General Classification and Significance of Organophosphorus Compounds

Organophosphorus compounds are a broad and diverse class of organic chemicals characterized by the presence of at least one phosphorus atom. wikipedia.orgresearchgate.net Their classification is variable, but they are generally categorized based on the oxidation state of the phosphorus atom, with phosphorus(V) and phosphorus(III) derivatives being the most predominant. wikipedia.org In industrial and environmental contexts, the definition often includes any organic compound with a phosphorus-containing substituent, even without a direct phosphorus-carbon (P-C) bond. wikipedia.org

The major categories of organophosphorus(V) compounds include:

Phosphate (B84403) esters and amides: These are derivatives of phosphoric acid. wikipedia.orgwikipedia.org

Phosphonic and phosphinic acids and their esters: Phosphonates, such as the widely used herbicide glyphosate, possess the general formula RP(=O)(OR')₂. wikipedia.org

Phosphine (B1218219) oxides, imides, and chalcogenides wikipedia.org

Phosphonium (B103445) salts and phosphoranes wikipedia.org

Organophosphorus(III) compounds include phosphites, phosphonites, phosphinites, and phosphines. wikipedia.org

The significance of organophosphorus compounds is vast and multifaceted. They are fundamental to life, forming the backbone of key biomolecules like DNA and RNA, and are essential for energy transfer through molecules such as adenosine (B11128) triphosphate (ATP). wikipedia.org Commercially, they have been extensively synthesized for various purposes. researchgate.net Many are used as pesticides (e.g., malathion), serving as alternatives to persistent chlorinated hydrocarbons. wikipedia.orgresearchgate.net Other applications include flame retardants, plasticizers, hydraulic fluids, and chemical warfare nerve agents like sarin (B92409) and VX. wikipedia.orgwikipedia.orgresearchgate.netnih.gov

Historical Context and Evolution of Phosphoramidate (B1195095) Research

The study of phosphoramidates, a specific class of organophosphorus compounds, has evolved significantly over the decades. While naturally occurring phosphoramidates like phosphocreatine (B42189) have been known since 1927, early synthetic routes were often complex and utilized hazardous materials. nih.gov One of the earliest documented syntheses of the phosphorus-nitrogen (P-N) bond was reported by Audrieth and Toy in the early 1940s. nih.gov They treated phosphoryl trichloride (B1173362) with phenol (B47542) and subsequently with an amine to form phosphoramidates. nih.gov

A pivotal moment in the related field of oligonucleotide synthesis came in the mid-1970s with the development of the phosphite-triester method by Robert Letsinger, which utilized more reactive P(III) chemistry. trilinkbiotech.comwikipedia.org This laid the groundwork for the revolutionary phosphoramidite (B1245037) chemistry developed by Marvin H. Caruthers in the early 1980s. trilinkbiotech.comaxispharm.comtwistbioscience.com The phosphoramidite method, using nucleoside phosphoramidites as building blocks, enabled the rapid, high-yield, automated synthesis of DNA and RNA sequences. wikipedia.orgaxispharm.comnih.gov This breakthrough was crucial for advancements in molecular biology, genomics, and biotechnology. axispharm.com The increasing applications of phosphoramidates have driven research towards developing more efficient and environmentally friendly one-pot catalytic strategies for their synthesis. nih.gov

Structural Features of Phosphoramidates and their Research Implications

Phosphoramidates are derivatives of phosphoramidic acids and are structurally related to phosphates. wikipedia.org They are defined by the presence of a covalent bond between a pentavalent, tetracoordinate phosphorus(V) atom and a nitrogen atom. nih.gov The general structure can be represented as (RO)₂P(O)NR'₂, where R and R' can be hydrogen, alkyl, or aryl groups. nih.gov A key feature is the stable phosphoryl (P=O) bond. nih.gov

Phosphoramidates can be classified into three main types based on the substitutions on the phosphorus and nitrogen atoms. nih.gov

Phosphoramidates: Have one P-N bond.

Phosphorodiamidates: Possess two P-N bonds, with the general formula O=P(OH)(NR₂)₂. wikipedia.org

Phosphoric triamides (Phosphoramides): Feature three P-N bonds (O=P(NR₂)₃). wikipedia.org

The P-N bond's intrinsic lability, particularly in phosphorylated amino acid residues like phosphohistidine, presents a significant challenge for research into these post-translational modifications. researchgate.net However, the unique reactivity of phosphoramidites, which are P(III) compounds with the general structure (RO)₂PNR₂, is central to their utility in chemical synthesis. wikipedia.org Their high reactivity towards nucleophiles, catalyzed by weak acids, allows the NR₂ group to be easily replaced, a critical step in the stepwise synthesis of oligonucleotides. twistbioscience.comnih.govwikipedia.org Certain chiral phosphoramidites are also employed as ligands in asymmetric catalysis to produce specific enantiomers of a molecule. wikipedia.org

Nomenclature and Isomeric Considerations in Dimethylated Phosphoramidates

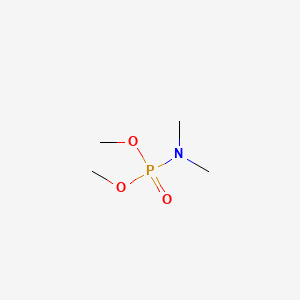

The nomenclature of phosphoramidates follows systematic chemical naming conventions. The specific compound of interest, Dimethyl dimethylphosphoramidate , illustrates the naming principles for a fully methylated phosphoramidate.

"Dimethyl" (first part): Refers to the two methyl groups (-CH₃) attached to the oxygen atoms, forming dimethyl phosphate ester groups.

"dimethylphosphor-" : Indicates the central phosphorus atom.

"-amidate" (suffix): Signifies the nitrogen atom bonded to the phosphorus, which itself is substituted.

"dimethyl" (second part, implied by the full name N,N-dimethyl): Refers to the two methyl groups attached to the nitrogen atom.

Therefore, the systematic IUPAC name is N-dimethoxyphosphoryl-N-methylmethanamine. uni.lu

Isomeric considerations arise from the placement of the methyl groups. In the case of dimethylated phosphoramidates, several isomers are possible depending on where the four methyl groups are located. The table below outlines the structures and names for "this compound" and a related isomeric compound, "Diethyl dimethylphosphoramidate," to highlight these differences.

| Compound Name | Synonyms | Molecular Formula | Structure | Key Structural Difference |

|---|---|---|---|---|

| This compound | N-dimethoxyphosphoryl-N-methylmethanamine | C₄H₁₂NO₃P uni.lu | (CH₃O)₂P(O)N(CH₃)₂ | Two methoxy (B1213986) (-OCH₃) groups on phosphorus; two methyl (-CH₃) groups on nitrogen. |

| Diethyl dimethylphosphoramidate | Diethyl N,N-dimethylphosphoramidate; N,N-Dimethyl O,O'-diethyl phosphoramidate nih.govnist.gov | C₆H₁₆NO₃P nih.govnist.gov | (CH₃CH₂O)₂P(O)N(CH₃)₂ | Two ethoxy (-OCH₂CH₃) groups on phosphorus; two methyl (-CH₃) groups on nitrogen. nih.gov |

Another related compound is Dimethyl methylphosphonate (B1257008), which has a direct phosphorus-carbon bond, distinguishing it from the phosphoramidates which have a phosphorus-nitrogen bond. wikipedia.org

| Compound Name | Synonyms | Molecular Formula | Structure | Key Structural Difference |

|---|---|---|---|---|

| Dimethyl methylphosphonate | Methylphosphonic acid dimethyl ester wikipedia.org | C₃H₉O₃P wikipedia.org | CH₃P(O)(OCH₃)₂ | Contains a direct P-C bond (a phosphonate) instead of a P-N bond. wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

N-dimethoxyphosphoryl-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-5(2)9(6,7-3)8-4/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVPGZLSKXATIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208405 | |

| Record name | Phosphoramidic acid, dimethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597-07-9 | |

| Record name | Phosphoramidic acid, N,N-dimethyl-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoramidic acid, dimethyl-, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramidic acid, dimethyl-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl dimethylphosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Strategies for Dimethyl Dimethylphosphoramidate and Its Analogues

Classical Synthetic Approaches for Phosphoramidates

Traditional methods for forming the phosphorus-nitrogen (P-N) bond are well-established and widely utilized. These reactions, while effective, sometimes require harsh conditions or produce significant waste.

A foundational method for synthesizing phosphoramidates involves the reaction of a phosphorus oxychloride or a phosphorochloridate with a primary or secondary amine. For instance, the synthesis of diethyl dimethylphosphoramidate, an analogue of dimethyl dimethylphosphoramidate, can be achieved through the reaction of diethyl phosphorochloridate with dimethylamine. This reaction proceeds via a nucleophilic substitution at the phosphorus center, where the amine displaces the chloride ion. The process is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A magnesium chloride-catalyzed reaction of 2,6-dimethylphenol (B121312) and phosphorus oxychloride can be used to generate a phosphorochloridate intermediate, which is then used for the phosphorylation of amines to synthesize phosphoramidates. nih.gov

Table 1: Example of Phosphoramidate (B1195095) Synthesis using Phosphorus Chloride

| Reactant 1 | Reactant 2 | Product | Byproduct |

|---|

This approach is versatile and can be adapted for a wide range of amine and phosphorus-containing starting materials.

The Atherton-Todd reaction is a key method for synthesizing phosphoramidates from dialkyl phosphites, an amine, and carbon tetrachloride in the presence of a base. beilstein-journals.orgrsc.org Discovered in 1945, this reaction was initially observed by chance when a solution of dibenzyl phosphite (B83602) in carbon tetrachloride was treated with aqueous ammonia, resulting in the formation of O,O-dibenzyl phosphoramidate. beilstein-journals.org

The mechanism of the Atherton-Todd reaction has been a subject of considerable investigation. beilstein-journals.org One of the initially proposed mechanisms involves the formation of a dialkyl chlorophosphate as a key intermediate. beilstein-journals.org A more recent understanding suggests that the reaction begins with the formation of a salt between the amine base and carbon tetrachloride. rsc.org The resulting trichloromethanide anion deprotonates the dialkyl H-phosphonate, which then reacts with a chlorine cation to yield the dialkyl chlorophosphate intermediate. rsc.org This intermediate subsequently reacts with the amine to form the final phosphoramidate product.

Table 2: Key Steps in a Proposed Atherton-Todd Reaction Mechanism

| Step | Description | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Salt Formation | Triethylamine, Carbon Tetrachloride | [amine·Cl]⁺CCl₃⁻ |

| 2 | Deprotonation | Dialkyl H-phosphonate, Trichloromethanide anion | Chloroform, Dialkyl phosphonate (B1237965) anion |

| 3 | Chlorophosphate Formation | Dialkyl phosphonate anion, Chlorine cation | Dialkyl chlorophosphate |

The reaction is valued for its mild conditions and is widely used for preparing biologically active compounds. rsc.org

The Michaelis–Arbuzov reaction is a cornerstone in organophosphorus chemistry, primarily used for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.orgjk-sci.com It involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgorganic-chemistry.org The reaction is initiated by the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com This is followed by the dealkylation of the phosphonium salt by the displaced halide ion to yield the final pentavalent phosphorus product. wikipedia.orgorganic-chemistry.org

While not a direct route to phosphoramidates like this compound, the Michaelis-Arbuzov reaction is fundamental for preparing a broad range of related organophosphorus compounds. wikipedia.org For example, it is used extensively to create phosphonate esters, which are precursors in other important reactions like the Horner-Wadsworth-Emmons olefination. organic-chemistry.org Nucleoside phosphoramidites can also undergo a Michaelis-Arbuzov type reaction with acrylonitrile (B1666552) to produce cyanoethyl phosphonates. acs.orgwikipedia.org

Contemporary Methodologies in Phosphoramidate Synthesis

Modern synthetic chemistry seeks to develop more efficient, selective, and environmentally friendly methods. In the context of phosphoramidate synthesis, this has led to the exploration of catalytic and enzymatic approaches.

Catalytic methods for forming the P-N bond offer advantages such as milder reaction conditions, lower waste generation, and the potential for catalyst recycling. nih.gov Several catalytic systems have been developed:

Iodine-Mediated Synthesis : Iodine can be used as a catalyst, sometimes in conjunction with an oxidant like hydrogen peroxide, for the dehydrogenative cross-coupling of dialkyl H-phosphonates and amines. nih.gov

Organophotocatalysis : Visible light and organic dyes can catalyze the dehydrogenative cross-coupling reaction between compounds like diethyl phosphite and various amines to form phosphoramidates. nih.gov

Iridium-Catalyzed C-H Amidation : A novel approach involves the direct amidation of C-H bonds using an iridium-based catalyst system. This method allows for the reaction of substrates with phosphoryl azides to form the P-N bond, offering a different strategic pathway to phosphoramidates. nih.govfigshare.com

Inorganic Salt Catalysis : Catalysts such as tetra-n-butylammonium bromide ([n-Bu₄N]Br) have been used in two-step synthetic routes involving the generation of organic azides, which then react to form phosphoramidates. nih.gov

Table 3: Overview of Modern Catalytic Methods for Phosphoramidate Synthesis

| Catalytic System | Reactants | Key Features |

|---|---|---|

| Iodine/H₂O₂ | Dialkyl H-phosphonate, Amine | Mild conditions, uses an inexpensive catalyst. nih.gov |

| Organic Dye/Visible Light | Diethyl phosphite, Amine | Utilizes light energy, avoids hazardous reagents. nih.gov |

| Iridium-based Catalyst | Substrate with C-H bond, Phosphoryl azide | Forms P-N bond via C-N bond formation, high efficiency. nih.govfigshare.com |

These catalytic methods represent a significant advancement, providing access to phosphoramidates through more sustainable and efficient chemical transformations. researchgate.net

The use of enzymes as catalysts in organic synthesis is a rapidly growing field, driven by their high selectivity and environmentally benign nature. In the realm of organophosphorus chemistry, enzymes are being explored for the synthesis of phosphoramidates. For example, a mild and high-yielding synthesis of phosphoramidates that act as inhibitors of the bacterial enzyme aspartate semi-aldehyde dehydrogenase has been described. nih.gov This method involves treating potassium salts of carboxylic acids with ethylchloroformate and then with LiNH-P(O)(OEt)₂ in situ. nih.gov While the direct enzymatic synthesis of simple molecules like this compound is not widely documented, the principles are being applied to more complex, biologically relevant molecules. researchgate.net For instance, the enzyme MccB is responsible for forming a phosphoramidate linkage in the biosynthesis of the antibiotic microcin (B1172335) C7. researchgate.net The use of enzymes like Candida antarctica lipase (B570770) B has been successful in synthesizing polyesters, demonstrating the potential of biocatalysis in related polymer chemistry. rsc.org These strategies hold promise for developing green and highly selective routes to phosphoramidates and their analogues. nih.gov

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound involves a variety of chemical strategies designed to modify the core phosphoramidate structure. These modifications can include the introduction of complex ring systems, aromatic groups, and precursors for further chemical elaboration. The following sections detail the specific synthetic routes for several classes of these important compounds.

Acridine-Substituted Phosphoramidate Derivatives

The synthesis of acridine (B1665455) derivatives, which can serve as scaffolds for phosphoramidate substitution, employs several established methods. Though direct synthesis of acridine-substituted phosphoramidates is a specialized area, the construction of the acridine core is the foundational step.

Classic methods for synthesizing the acridine ring system include:

Bernthsen Synthesis : This method involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of zinc chloride to yield a 9-substituted acridine. nih.gov

Ullmann Synthesis : This approach involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid using a strong mineral acid, followed by cyclization to form an acridone, which can be further modified. nih.gov

Friedlander Synthesis : This reaction can produce 9-methyl acridine by treating the salt of anthranilic acid with 2-cyclohexenone at elevated temperatures. nih.gov

More contemporary methods have also been developed. For instance, a high-yield synthesis of acridine derivatives can be achieved from o-fluorobenzaldehyde and aromatic amines. The process involves forming an o-arylamino Schiff base, which then undergoes intramolecular cyclization and aromatization catalyzed by zinc chloride (ZnCl₂), with reaction conversion rates reaching as high as 99%. google.com Another modern approach uses palladium catalysis to synthesize 9-aryl-substituted acridines from cyclohexanones and 2-aminobenzophenones, utilizing molecular oxygen as a green oxidant. researchgate.net These acridine structures provide the necessary backbone for the subsequent attachment of a phosphoramidate moiety.

Arylphosphoramidates and Their Synthesis

Arylphosphoramidates are a significant class of phosphoramidate derivatives. A common and effective synthesis is a two-step process that begins with the phosphorylation of corresponding alcohols, followed by aminolysis. This method allows for the sequential addition of different alcohol groups before the final addition of an amine. nih.gov The reaction typically uses phosphorus oxychloride as the phosphorus source, which is first reacted with alcohols and then with the desired amine. nih.gov This approach has been successful in producing a range of new substituted arylphosphoramidates with yields between 58% and 95%. nih.gov

The synthetic strategy can be influenced by the desired final product. For example, in attempts to create specific phosphoramidates in a one-pot reaction by mixing phosphorus oxychloride, two different alcohols, and an amine, the formation of several byproducts was observed, highlighting the importance of a controlled, stepwise addition. nih.gov

An alternative, iodine-mediated synthesis provides a catalytic route for the dehydrogenative cross-coupling of a dialkyl H-phosphonate and an amine or sulfoximine. nih.gov When conducted in the presence of hydrogen peroxide (H₂O₂), this reaction can proceed at room temperature, yielding the desired phosphoramidates in yields ranging from 31% to 96% after purification. nih.gov

| Method | Reagents | Key Features | Yields | Citation |

| Two-Step Phosphorylation/Aminolysis | Phosphorus oxychloride, Alcohols, Amine | Stepwise addition of alcohols, followed by amine. | 58–95% | nih.gov |

| Iodine-Mediated Cross-Coupling | Dialkyl H-phosphonate, Amine, I₂, H₂O₂ | Catalytic, proceeds at room temperature. | 31–96% | nih.gov |

Dibenzyl Phosphoramidite (B1245037) Precursors

Dibenzyl N,N-diisopropylphosphoramidite is a crucial reagent used in the synthesis of phosphopeptides and other phosphorus-containing molecules, including glycosyl phosphates. researchgate.netacs.orgsigmaaldrich.com A convenient and common method for its synthesis involves the reaction of N,N-diisopropylphosphoramidous dichloride with benzyl (B1604629) alcohol. researchgate.net This reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF) and in the presence of a tertiary amine to act as a base. researchgate.net

A specific documented procedure involves dissolving the starting materials in anhydrous THF with anhydrous triethylamine. Anhydrous benzyl alcohol is then added dropwise while maintaining the temperature at 0°C. After the reaction, the mixture is stirred at room temperature, filtered, and concentrated. The resulting product can be purified by column chromatography to yield the desired dibenzyl N,N-diisopropylphosphoramidite. This method has been reported to achieve a yield of 75.3%. chemicalbook.com

| Reagent | Reactants | Conditions | Yield | Citation |

| Dibenzyl N,N-diisopropylphosphoramidite | N,N-diisopropylphosphoramidous dichloride, Benzyl alcohol | Anhydrous THF, Triethylamine, 0°C to room temp. | 75.3% | researchgate.netchemicalbook.com |

Phosphanorbornadiene Derivative Synthesis

Dibenzo-7λ³-phosphanorbornadiene derivatives are valuable as phosphinidene (B88843) transfer reagents, which are used to synthesize other organophosphorus compounds like phosphiranes. nih.govmit.edu The primary synthetic route to these compounds involves the reaction of a corresponding phosphorus dichloride (RPCl₂) with magnesium anthracene (B1667546), often complexed with THF (MgA·3THF). mit.eduacs.orgfigshare.com This reaction is performed in cold THF and produces the desired phosphanorbornadiene derivative along with anthracene and cyclic phosphane byproducts. acs.orgfigshare.com Isolated yields for this synthesis have been reported in the range of 20% to 30%, with some protocols achieving up to 60%. mit.eduacs.orgfigshare.com

These derivatives exhibit characteristic spectroscopic signatures. Their ¹H NMR spectra typically show a doublet near 4 ppm, and their ³¹P NMR spectra feature a triplet peak in the range of 175–212 ppm. acs.orgfigshare.com The thermal decomposition of these compounds in solution leads to the extrusion of anthracene, a key step in their function as phosphinidene transfer agents. acs.orgfigshare.com For example, the thermolysis of iPr₂NPA in 1,3-cyclohexadiene (B119728) can synthesize a 7-phosphanorbornene derivative in 70% isolated yield. acs.orgfigshare.com

| Derivative Class | Synthetic Method | Reagents | Yield | Key Feature | Citation |

| Dibenzo-7λ³-phosphanorbornadienes | Reaction with Magnesium Anthracene | RPCl₂, MgA·3THF | 20-60% | Used as phosphinidene transfer reagents | mit.eduacs.orgfigshare.com |

Biophosphate and Oligonucleotide Analogues

The synthesis of biophosphate and oligonucleotide analogues is driven by the need to create molecules with enhanced stability or cellular uptake. nih.gov Phosphoramidates are key in this field. One strategy involves replacing the negatively charged phosphate (B84403) diester linkage in oligonucleotides with motifs that are positively charged at physiological pH. nih.gov This creates zwitterionic or oligocationic backbones, which can improve the ability of the oligonucleotide to cross cell membranes. nih.gov This category includes aminoalkylated phosphoramidates. nih.gov

Bisphosphonates, which are stable analogues of pyrophosphates, represent another important class of derivatives. frontiersin.org A widely used method for synthesizing 1-hydroxy-1,1-bisphosphonates involves the reaction of a carboxylic acid with a mixture of phosphorus trichloride (B1173362) and phosphoric acid, followed by hydrolysis. frontiersin.org Another route is the addition of a phosphite to a ketophosphonate. frontiersin.org Furthermore, radical addition of sodium hypophosphite to terminal alkynes can produce 1-alkyl-1,1-bis-H-phosphinates, which are precursors to a wide variety of bisphosphonates. nih.gov

Phosphinic Acid Derivatives

Phosphinic acid derivatives, including esters and amides, are fundamental building blocks in organophosphorus chemistry. The traditional synthesis of phosphinic esters (phosphinates) involves the reaction of a phosphinic chloride with an alcohol in the presence of a base to neutralize the hydrochloric acid byproduct. semanticscholar.orgresearchgate.net

In a move towards greener chemistry, microwave-assisted direct esterification of phosphinic acids with alcohols has emerged as a powerful, solvent-free alternative. semanticscholar.orgresearchgate.net While direct amidation under these conditions is less efficient, direct esterification does not require an extra solvent and is more atom-efficient, though it requires higher temperatures. semanticscholar.orgtandfonline.com

Other synthetic strategies include:

Alkylation : A phosphinic acid can be converted to its salt and then reacted with an alkyl halide. semanticscholar.org

Reactive Intermediates : Reagents like propylphosphonic anhydride (B1165640) (T3P®) can convert phosphinic acids into more reactive species that readily react with alcohols or amines at room temperature. researchgate.net

Palladium-Catalyzed Hirao Reaction : This cross-coupling reaction forms a P-C bond between an alkyl-H-phosphinic acid and an aryl halide. semanticscholar.org

Grignard Reagents : The reaction of triethyl phosphite with a Grignard reagent followed by hydrolysis can synthesize H-phosphinates. semanticscholar.org

The yields for these reactions can be quite variable; for example, the esterification of phosphinic chlorides with alcohols can result in yields from 27% to 85%. semanticscholar.org

| Synthetic Method | Description | Advantages/Disadvantages | Citation |

| Reaction with Phosphinic Chlorides | Reaction of R₂P(O)Cl with alcohols or amines. | Mild conditions but uses expensive chlorides and is not atom-efficient. | semanticscholar.orgresearchgate.net |

| Microwave-Assisted Direct Esterification | Direct reaction of R₂P(O)OH with alcohols under MW irradiation. | "Green" method, solvent-free, atom-efficient, but requires high temperatures. | semanticscholar.orgresearchgate.nettandfonline.com |

| T3P®-Mediated Synthesis | Activation of phosphinic acid with T3P® followed by reaction with nucleophile. | Fast and efficient at room temperature. | researchgate.net |

| Hirao Reaction | Pd-catalyzed coupling of >P(O)H reagents with aryl halides. | Forms P-C bonds efficiently. | semanticscholar.org |

Purification and Isolation Techniques in Phosphoramidate Synthesis

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques. These methods are essential for removing unreacted starting materials, byproducts, and other impurities, ultimately yielding a product of high purity suitable for further application. The choice of purification strategy is often dictated by the physical and chemical properties of the target phosphoramidate, such as its polarity, volatility, and stability.

Commonly employed techniques include column chromatography, crystallization, extraction, and distillation. nih.gov Each method offers distinct advantages and is selected based on the specific separation challenge at hand. For instance, non-volatile and thermally stable phosphoramidates are often amenable to purification by column chromatography, while volatile compounds may be effectively purified by distillation. nih.gov

Column Chromatography

Column chromatography is a cornerstone technique for the purification of phosphoramidates due to its high resolving power and versatility. nih.govgerli.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel or alumina, and their solubility in a mobile phase. gerli.comwikipedia.org For phosphoramidites that are sensitive to acid, the silica gel can be deactivated by flushing the column with a solvent system containing triethylamine. wikipedia.orgrochester.edu

The selection of the eluent system is critical for achieving good separation. A mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758), is commonly used. nih.gov The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the phosphoramidate of interest. rochester.edu In some cases, a gradient of solvents is used for more challenging separations. rochester.edu The purity of the collected fractions can be assessed by techniques like 31P NMR spectroscopy. wikipedia.org

Table 1: Exemplary Column Chromatography Parameters for Phosphoramidate Purification

| Target Compound Analogue | Stationary Phase | Eluent System | Reference |

| Phosphoramidate Heterocycles | Silica Gel | 30% ethyl acetate in hexanes | nih.gov |

| Nucleoside Phosphoramidites | Silica Gel | Eluent with 3-5% triethylamine | wikipedia.org |

| Biologically Active Phosphoramidates | Silica Gel | Not specified | nih.gov |

Crystallization

Crystallization is a powerful and widely used technique for purifying solid phosphoramidates. nih.govuct.ac.za It relies on the principle that the solubility of a compound in a solvent is temperature-dependent. uct.ac.za The crude product is dissolved in a suitable hot solvent to form a saturated solution, which upon cooling, allows the desired phosphoramidate to crystallize while impurities remain dissolved. uct.ac.za

The choice of solvent is paramount for successful crystallization. An ideal solvent should dissolve the phosphoramidate well at high temperatures but poorly at low temperatures. uct.ac.za Common solvents for the crystallization of phosphoramidates include ethanol, methanol (B129727), and solvent pairs like diethyl ether/hexane. unifr.ch For some neutral compounds, protonation or deprotonation to form a salt can facilitate crystallization. unifr.ch The quality of the resulting crystals can often be improved by slow cooling and avoiding disturbances. washington.edu

Extraction

Liquid-liquid extraction is a fundamental purification step in phosphoramidate synthesis, primarily used to separate the product from water-soluble byproducts and reagents. google.comgoogle.com This technique partitions compounds between two immiscible liquid phases, typically an organic solvent and an aqueous solution. google.comgoogle.com

Following a reaction, the mixture is often treated with water, and the phosphoramidate product is extracted into an organic solvent such as dichloromethane or ethyl acetate. nih.gov A multi-stage extraction process can be employed for enhanced purity. google.comgoogle.com This involves a first extraction to remove less polar impurities, followed by the addition of water to increase the polarity of the aqueous phase, and a second extraction to isolate the phosphoramidate product in a different non-polar solvent. google.comgoogle.com This method can be more efficient in terms of solvent use compared to column chromatography for large-scale purifications. google.com

Distillation

For phosphoramidates that are both volatile and thermally stable, distillation is an effective purification method. nih.gov This process separates components of a liquid mixture based on differences in their boiling points. The crude phosphoramidate is heated, and the vapor, which is enriched in the more volatile product, is subsequently condensed and collected.

To prevent thermal degradation of the target compound, vacuum distillation is frequently utilized. nih.gov By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at a lower temperature. This is particularly crucial for higher molecular weight or thermally sensitive phosphoramidates. The purity of the distilled fractions is typically confirmed using analytical methods such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Advanced Characterization Techniques for Phosphoramidate Structural and Compositional Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of phosphoramidates, providing detailed information about the local chemical environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. ksu.edu.sa In the case of Dimethyl dimethylphosphoramidate, this technique would distinguish between the carbon atoms of the O-methyl groups and the N-methyl groups based on their different chemical environments. docbrown.info The carbon attached to the more electronegative oxygen atom would be expected to appear at a different chemical shift compared to the carbons attached to the nitrogen atom. ksu.edu.sa Specific experimental ¹³C NMR data for this compound is not currently available.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) Applications

³¹P NMR is a highly specific and sensitive technique for the analysis of organophosphorus compounds. mdpi.com The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents. uu.nl For this compound, the ³¹P NMR spectrum would be expected to show a single resonance at a characteristic chemical shift for a phosphoramidate (B1195095) environment. While one source suggests a typical δ range of +10 to +20 ppm for phosphoramidates, specific experimental data for this compound is not provided.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com It is widely used for the identification and quantification of volatile and semi-volatile organic compounds in complex mixtures. epa.gov For this compound, GC-MS analysis would provide information on its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum. The mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as fragment ions that are characteristic of its structure. This information is crucial for confirming the identity of the compound and assessing its purity by detecting any potential impurities. thescipub.com Although a search result mentions the use of GC-MS for quantifying degradation products of related compounds, specific GC-MS data for this compound is not available.

Photoion Photoelectron Coincidence Spectroscopy for Reactive Intermediates

In a hypothetical application to this compound, PEPICO could be employed to study its decomposition pathways under various conditions, such as pyrolysis or photolysis. By ionizing the gas-phase molecules with tunable vacuum ultraviolet (VUV) radiation, one can generate cations and photoelectrons. The detection of these particles in coincidence allows for the mass-to-charge ratio of the ions to be correlated with the kinetic energy of the corresponding electrons. This correlation provides isomer-selective detection of elusive intermediates, such as radicals that may form during the decomposition of the parent molecule. Such an analysis would be invaluable in constructing a detailed mechanistic model of the thermal or photochemical reactivity of this compound.

Direct Injection Mass Spectrometry (DIMS)

Direct Injection Mass Spectrometry (DIMS) is a high-throughput technique for the rapid analysis of compounds without prior chromatographic separation. This method is particularly useful for monitoring real-time chemical reactions and for the compositional analysis of complex mixtures. In the context of this compound, DIMS can provide rapid confirmation of its molecular weight and offer insights into its fragmentation patterns, which are essential for structural confirmation.

When subjected to ionization in a mass spectrometer, this compound is expected to fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can be used for its identification. While detailed experimental DIMS fragmentation data for this compound is not extensively published, predictions can be made based on the principles of mass spectrometry and data from related compounds. libretexts.orglibretexts.org The molecular ion peak would be observed, and key fragments would likely arise from the cleavage of the P-N and P-O bonds.

Predicted collision cross-section (CCS) values for various adducts of this compound, which are important parameters in ion mobility-mass spectrometry (a technique often coupled with DIMS), have been calculated and are presented below. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 154.06276 | 131.2 |

| [M+Na]⁺ | 176.04470 | 138.8 |

| [M-H]⁻ | 152.04820 | 132.3 |

| [M+NH₄]⁺ | 171.08930 | 153.5 |

| [M+K]⁺ | 192.01864 | 141.4 |

| [M+H-H₂O]⁺ | 136.05274 | 124.5 |

| [M+HCOO]⁻ | 198.05368 | 161.8 |

| [M+CH₃COO]⁻ | 212.06933 | 181.8 |

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for the functional group analysis and structural characterization of molecules.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. cdnsciencepub.comdtic.mil For this compound, the IR spectrum is expected to show characteristic absorption bands for the phosphoryl (P=O), phosphorus-nitrogen (P-N), phosphorus-oxygen-carbon (P-O-C), and carbon-hydrogen (C-H) bonds.

The analysis of the FTIR spectrum allows for the confirmation of the molecular structure by identifying these key functional groups. The positions of these bands can be influenced by the molecular environment. cdnsciencepub.com

Below is a table summarizing the expected characteristic IR absorption bands for the functional groups in this compound.

| Functional Group | Bond Vibration | Expected Position (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (methyl) | Stretching | 2850-3000 | Medium to Strong |

| P=O (phosphoryl) | Stretching | 1250-1300 | Strong |

| P-N (phosphorus-nitrogen) | Stretching | 900-1000 | Medium |

| P-O-C (alkoxy) | Stretching | 1020-1050 | Strong |

| C-H (methyl) | Bending | 1400-1480 | Medium |

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for characterizing the P=O and P-N stretching vibrations, as well as the skeletal P-O-C vibrations. nih.gov The combination of both IR and Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural characterization. For instance, a strong P=O stretching band would be expected in the Raman spectrum, and its position would be sensitive to the electronic environment of the phosphorus atom.

Diffraction Techniques for Solid-State Structure Determination

Diffraction techniques are paramount for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry

Single Crystal X-ray Diffraction is the most powerful method for determining the precise molecular geometry of a compound in the solid state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays can be used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles. This data would offer an unambiguous confirmation of the molecular structure and provide insights into the intermolecular interactions in the solid state. As of the latest literature search, a crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the technique remains the gold standard for obtaining definitive structural information for crystalline solids.

Advanced Hyphenated Analytical Methodologies (e.g., GC-FTIR)

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for the analysis of complex mixtures. Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC-FTIR) is a prime example, coupling the high-resolution separation capabilities of gas chromatography with the specific molecular identification power of FTIR spectroscopy. mdpi.com This technique is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.

In a GC-FTIR system, the sample is first injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. researchgate.netcdc.gov As each separated component elutes from the column, it passes through a heated light pipe in the FTIR spectrometer. rsc.org The FTIR spectrometer acquires the infrared spectrum of each component in real-time, providing a unique vibrational "fingerprint" based on the absorption of infrared radiation by the molecule's functional groups. mdpi.com

The application of GC-FTIR to the analysis of organophosphorus compounds, a class to which this compound belongs, has been demonstrated to be a powerful tool for identification and structural elucidation. researchgate.netstenutz.eu While specific GC-FTIR data for this compound is not detailed in the available literature, the technique would provide invaluable information. The retention time from the GC would help in identifying the compound, while the IR spectrum would confirm its molecular structure by identifying key functional groups.

Expected FTIR Absorption Bands for this compound:

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| P=O (Phosphoryl stretch) | 1250 - 1300 |

| P-O-C (Phosphoester stretch) | 1000 - 1050 |

| C-N (Amine stretch) | 1020 - 1250 |

| C-H (Alkyl stretch) | 2850 - 2960 |

This table is based on general FTIR correlation charts and does not represent actual experimental data for this compound.

The combination of chromatographic separation and spectroscopic identification makes GC-FTIR a highly specific and reliable technique for the analysis of this compound, capable of separating it from impurities and providing unambiguous structural confirmation.

Computational and Theoretical Studies on Phosphoramidate Reactivity and Structure

Density Functional Theory (DFT) Investigations of Reaction Kinetics and Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. rsc.org It is widely applied to study the kinetics and mechanisms of chemical reactions involving organophosphorus compounds. For instance, DFT calculations have been successfully used to scrutinize the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, correctly predicting the high regioselectivity observed experimentally. Similarly, DFT has been employed to investigate the decomposition kinetics of dimethyl methylphosphonate (B1257008) (DMMP), a simulant for chemical warfare agents, on various surfaces. nih.gov

A fundamental step in any computational study is geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For a molecule like Dimethyl dimethylphosphoramidate, this would involve finding the stable conformers and their relative energies. DFT methods are used to optimize the ground-state structures, ensuring they are true minima by performing vibrational frequency calculations and confirming the absence of imaginary frequencies. nih.gov

The potential energy surface (PES) of a reaction is then explored to map out the energy changes as reactants transform into products. This "energy landscape" includes stable intermediates and the high-energy transition states that connect them. nih.gov For example, in studies of other organophosphorus compounds, researchers have used DFT to locate transition states and calculate their energies, which is critical for understanding reaction feasibility. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Organophosphorus Compound Studies This table is illustrative of common methods used for this class of compounds.

| DFT Functional | Basis Set | Application/Note |

|---|---|---|

| B3LYP | 6-311G(d,p) | Widely used for kinetic and mechanistic studies of phosphonates. researchgate.net |

| MPW1PW91 | 6-31++G(d,p) | Applied in gas-phase elimination kinetic studies. researchgate.net |

| ωB97X-D3 | def2-TZVPP | Used for studying reaction pathways, includes dispersion corrections. chemrxiv.org |

Transition State Theory (TST) provides a framework for calculating the rate constants of chemical reactions. wikipedia.org The theory is based on the concept of a quasi-equilibrium between the reactants and the activated complex (the transition state). wikipedia.orgutexas.edu The rate constant (k) can be calculated using the Eyring equation, which relates the rate to the Gibbs free energy of activation (ΔG‡). utexas.eduucsb.edu

Equation: Eyring Equation k = (κ * k_B * T / h) * exp(-ΔG‡ / RT) Where:

k = rate constant

κ = transmission coefficient (often assumed to be 1)

k_B = Boltzmann's constant

T = absolute temperature

h = Planck's constant

R = gas constant

ΔG‡ = Gibbs free energy of activation

DFT calculations provide the necessary energetic components (enthalpy and entropy of activation) to determine ΔG‡ for the reaction of interest. wikipedia.org This allows for the theoretical prediction of reaction rates, which can then be compared with experimental data if available. ucsb.edu While TST has been less successful in calculating exact absolute rate constants due to the need for highly precise potential energy surfaces, it is highly effective for calculating activation parameters like ΔH‡ and ΔS‡. wikipedia.org

When a reaction can proceed through multiple pathways to yield different products, DFT calculations can be used to determine the branching ratio, or the relative likelihood of each pathway. This is achieved by calculating the activation energy barriers for each competing path. chemrxiv.org The pathway with the lowest energy barrier is generally the most favored kinetically. rsc.org

For example, in a study on isocyanate synthesis, the effective reaction barriers for two competing pathways were calculated to be 19 kcal/mol and 23 kcal/mol. chemrxiv.org Using the Eyring-Polanyi equation, the ratio of the rate constants was estimated to be 860:1, indicating that the pathway with the lower barrier is overwhelmingly preferred. chemrxiv.org A similar analysis for this compound would allow for the prediction of product distributions in its reactions.

Reactions in solution are significantly influenced by the solvent. Computational models account for these effects in two primary ways: implicitly or explicitly. wikipedia.org

Implicit Solvation Models : These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. wikipedia.orgumn.edu This approach is computationally efficient and can effectively model the bulk electrostatic effects of the solvent on the solute. wikipedia.org

Explicit Solvation Models : In this approach, a number of individual solvent molecules are included in the simulation box around the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, and local density fluctuations. wikipedia.org Studies on the aqueous solutions of related molecules like dimethyl sulfoxide (B87167) (DMSO) and dimethylmethylphosphonate (DMMP) have used explicit water molecules to understand their hydration and diffusion properties. nih.govnih.gov

For this compound in an aqueous environment, simulations could reveal how water molecules interact with the polar P=O and N-CH₃ groups, potentially competing for solvation sites and influencing reactivity. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations are not just for validating known reactions; they are increasingly used to predict unknown reaction pathways and design new synthetic methods. nih.govrsc.org By tracing the intrinsic reaction coordinate (IRC) from a transition state, chemists can confirm that a calculated saddle point indeed connects the desired reactants and products. nih.gov

Automated reaction path search methods can exhaustively explore the potential energy surface to find all feasible reaction pathways, including those that might be unexpected. nih.gov This predictive power allows researchers to explore the viability of proposed reactions, design novel catalysts, and plan synthetic routes to complex molecules before undertaking costly and time-consuming experiments. nih.govrsc.org For a compound like this compound, these methods could be used to predict its decomposition pathways or its reactivity towards various nucleophiles and electrophiles.

Theoretical Modeling of Molecular and Electronic Structure

Understanding the molecular and electronic structure of a compound provides insight into its stability, reactivity, and spectroscopic properties. DFT and other quantum chemical methods are used to calculate a variety of electronic properties. mdpi.com

Key parameters often investigated include:

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. ijcce.ac.ir

Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge distribution, hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. mdpi.comijcce.ac.ir

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the electrostatic potential on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where the molecule is likely to interact with other species. ijcce.ac.ir

In studies of similar organophosphorus compounds, these analyses have been used to identify the phosphorus atom as a nucleophilic center and to understand charge transfer within the molecule. ijcce.ac.ir

Chemical Reactivity and Mechanistic Investigations of Dimethyl Dimethylphosphoramidate

Hydroxyl Radical Initiated Degradation Pathways

The degradation of organophosphorus compounds in various environments is often initiated by reactions with highly reactive species like the hydroxyl radical (•OH). These reactions are crucial for understanding the environmental fate and atmospheric lifetime of such compounds. The primary mechanisms of •OH-initiated degradation are hydrogen abstraction and addition reactions.

In principle, the hydroxyl radical can abstract a hydrogen atom from the N-methyl and O-methyl groups of Dimethyl dimethylphosphoramidate. This process would lead to the formation of a water molecule and a carbon-centered radical on the phosphoramidate (B1195095). The relative likelihood of abstraction from the N-alkyl versus the O-alkyl groups would depend on the respective C-H bond dissociation energies and the steric accessibility of the hydrogen atoms. For similar organophosphorus compounds, it has been observed that hydrogen abstraction is a significant degradation pathway.

Thermal Decomposition and Pyrolysis Mechanisms

The study of thermal decomposition and pyrolysis provides insight into the stability of a compound at elevated temperatures and the nature of the resulting products and intermediates. This is particularly relevant for applications where the compound might be exposed to high-temperature environments.

The thermal decomposition of compounds containing a phosphorus-nitrogen bond, such as phosphoramidates, has the potential to form unique and elusive species like phosphorus nitride (P≡N). The formation of such species would likely involve complex bond-breaking and rearrangement processes within the molecule at high temperatures. The synthesis of P-N compounds has been reported through various chemical reactions, but the direct formation of P≡N from the pyrolysis of a dialkyl dimethylphosphoramidate is not a well-documented pathway.

The presence of oxygen can significantly alter the thermal decomposition pathways of organophosphorus compounds. Under oxidative conditions, the decomposition products are likely to be different from those formed under inert (pyrolytic) conditions. For instance, the phosphorus-containing fragments may be converted to various phosphorus oxides. The influence of an oxidative environment on the thermal stability and decomposition mechanism of this compound has not been specifically detailed in available literature.

Surface-Bound Reactions During Thermal Degradation

The thermal degradation of this compound on solid surfaces, particularly on metal oxides, involves a series of surface-bound reactions. While direct studies on this compound are limited, extensive research on its close structural analog, dimethyl methylphosphonate (B1257008) (DMMP), provides significant insights into the mechanistic pathways. The reactivity of these organophosphorus compounds is largely dictated by the cleavage of the P-O-CH₃ bonds upon interaction with the surface at elevated temperatures.

On metal oxide surfaces like cerium oxide (CeO₂), the decomposition of DMMP, and by extension this compound, is initiated by the dissociative adsorption of the molecule. The primary reaction pathways are consistent across various morphologies of CeO₂, such as nanoparticles, nanorods, and nanocubes. The main gas-phase products from this thermal decomposition include methanol (B129727), carbon monoxide, hydrogen, carbon dioxide, and water, with phosphate (B84403) species remaining as byproducts on the surface. mdpi.com The crucial step in this process is the cleavage of the P-OCH₃ and P-CH₃ bonds, a reaction readily facilitated by metal oxides. mdpi.com

Studies on CeO₂ catalysts have shown that surface lattice oxygen plays a vital role in the thermocatalytic decomposition. mdpi.com The accumulation of byproducts like phosphates, carbonates, and formates on the catalyst surface is a primary factor leading to its deactivation. mdpi.com The specific side reactions involving the methanol intermediate can differ depending on the catalyst's morphology. For instance, on CeO₂ irregular nanoparticles, both carbonate and formate (B1220265) are produced, whereas on nanorods, formate is the predominant species, and on nanocubes, only carbonate is formed. mdpi.com

Investigations into the thermal decomposition of DMMP have identified key reactive intermediates such as the PO radical, which is significant in flame-retardant mechanisms. nih.gov The decomposition pathways lead to the formation of methanol, formaldehyde, and PO, through intermediates like O=P-CH₃ and H₂C=P-OH. nih.gov A key finding is that under thermal degradation without an oxidative environment, PO is formed in high concentrations, while PO₂ is absent. nih.gov

Table 1: Products of Thermal Degradation of DMMP on a CeO₂ Surface

| Product Type | Species |

| Gas-Phase Products | Methanol, Carbon Monoxide, Hydrogen, Carbon Dioxide, Water |

| Surface Byproducts | Phosphates, Carbonates, Formates |

| Key Intermediates | PO radical, O=P-CH₃, H₂C=P-OH |

Hydrolytic Degradation Mechanisms

The hydrolysis of this compound involves the cleavage of its ester bonds in the presence of water, leading to the formation of its corresponding acid and alcohol. In aqueous environments, it hydrolyzes to form N,N-dimethylphosphoramidic acid and methanol. evitachem.com The mechanism and kinetics of this process are well-illustrated by studies on the analog, dimethyl methylphosphonate (DMMP). researchgate.netnih.gov

(CH₃O)₂P(O)N(CH₃)₂ + 2H₂O → (HO)₂P(O)N(CH₃)₂ + 2CH₃OH

Research on DMMP has shown that pressure does not have a discernible effect on the hydrolysis rate in compressed liquid water. researchgate.netnih.gov However, temperature significantly influences the reaction rate.

Table 2: Arrhenius Parameters for the Hydrolysis of DMMP

| Parameter | Value |

| Activation Energy (Ea) | 90.17 ± 5.68 kJ/mol |

| Pre-exponential Factor (A) | 10⁷·⁵¹ ± ⁰·⁵⁸ s⁻¹ |

Data derived from studies on the structural analog, dimethyl methylphosphonate (DMMP). nih.gov

The mechanism of hydrolysis for phosphate esters is often dependent on pH. While the neutral species of phosphate esters hydrolyze slowly, the reaction is typically faster in acidic conditions. researchgate.net The process generally involves a nucleophilic attack by a water molecule on the phosphorus atom. nih.gov In enzyme-catalyzed hydrolysis, such as by 5'-nucleotidase, a water molecule coordinated to a metal ion in the active site is positioned for an in-line nucleophilic attack on the phosphorus atom. nih.gov

Mechanisms of Dealkylation Reactions

Dealkylation of this compound can occur at either the O-alkyl (methoxy) groups or the N-alkyl (methylamino) groups. The cleavage of the P-O-CH₃ bond is the more commonly discussed pathway in degradation studies.

O-dealkylation is a key step in both hydrolysis and thermal degradation, as detailed in the previous sections. This process can also be achieved with high selectivity using specific chemical reagents. Iodotrimethylsilane, for example, is a reagent that rapidly and quantitatively dealkylates alkyl esters of phosphorus oxyacids at room temperature to yield trimethylsilyl (B98337) esters and an alkyl iodide. rsc.org The resulting silyl (B83357) esters can then be solvolyzed with water or methanol to produce the dealkylated phosphoramidic acid. rsc.org A notable aspect of this reagent is its selectivity; it does not affect aryl phosphate esters under the same conditions. rsc.org However, achieving selective mono-dealkylation of dialkyl esters with just one equivalent of the reagent is challenging and often results in a mix of products. rsc.org

N-dealkylation, the removal of a methyl group from the dimethylamino moiety, is a less common reaction pathway for this class of compounds compared to O-dealkylation.

Catalyzed Reactions and Their Mechanistic Details

The reactivity of this compound can be significantly enhanced and directed by catalysts, enabling reactions such as P-N bond formation, cross-coupling, and allylic alkylation. nih.govuu.nl

One of the primary catalyzed reactions is the formation of the phosphoramidate linkage itself. The Atherton-Todd reaction, which involves the coupling of a dialkyl phosphite (B83602) with an amine in the presence of a base and a halogenating agent like carbon tetrachloride, is a classic example. nih.gov Modern variations have focused on developing more environmentally benign and efficient catalytic systems. For instance, copper-cobalt double metal cyanides have been shown to be effective green catalysts for the synthesis of phosphoramidates from phosphites and amines. nih.gov The proposed mechanism involves the catalytic oxidation of iodide by the active copper sites, which regenerates the iodine consumed in the reaction cycle. The iodine first reacts with the amine to form a iodoamine intermediate, which then iodinates the phosphite to create a highly reactive dialkyl iodophosphate that readily couples with the amine. nih.gov

Other catalytic systems for phosphoramidate synthesis include:

Iodine-mediated synthesis : Iodine can be used catalytically, sometimes with an oxidant like H₂O₂, for the dehydrogenative cross-coupling of dialkyl H-phosphites and amines. nih.gov

Magnesium chloride-catalyzed reactions : MgCl₂ can catalyze the reaction of phenols with phosphorus oxychloride to generate a phosphorochloridate intermediate, which is then reacted with an amine. nih.gov

Fe₃O₄@MgO nanoparticles : These have been used as recyclable catalysts for the Atherton-Todd coupling reaction. nih.gov

Beyond synthesis, phosphoramidate ligands are used in transition metal catalysis. Bulky monodentate phosphoramidites are effective ligands in palladium-catalyzed allylic alkylation reactions. uu.nl In these reactions, the phosphoramidate coordinates to the palladium center, influencing the reaction's rate and selectivity. The mechanism involves the formation of a [Pd(allyl)(phosphoramidite)(X)] complex. The steric bulk of the ligand often enforces mono-coordination, leading to higher reaction rates. uu.nl The nature of the counterion (e.g., chloride vs. acetate) can affect the rate of isomerization of the palladium-allyl intermediate, thereby influencing the ratio of linear to branched alkylation products. uu.nl

Table 3: Overview of Catalytic Systems for Phosphoramidate Reactions

| Reaction Type | Catalyst System | Reactants | Mechanism Highlights |

| P-N Bond Formation | Copper-Cobalt Double Metal Cyanides / I₂ | Dialkyl Phosphite, Amine | Catalytic redox cycle involving I⁻/I₂ and Cu²⁺/Cu⁺. nih.gov |

| P-N Bond Formation | Fe₃O₄@MgO Nanoparticles / CCl₄ | Dialkyl H-Phosphite, Amine | Heterogeneous catalysis via Atherton-Todd reaction. nih.gov |

| Allylic Alkylation | Palladium / Phosphoramidite (B1245037) Ligand | Allylic Substrate, Nucleophile | Ligand influences isomerization of Pd-allyl intermediate. uu.nl |

Environmental Fate and Transformation of Dimethyl Dimethylphosphoramidate

Atmospheric Reactivity and Degradation Processes

Once in the atmosphere, the fate of chemical compounds is largely determined by their reaction with photochemically generated oxidants.

The primary degradation pathway for many organic pollutants in the troposphere is through reaction with hydroxyl (OH) radicals. These highly reactive radicals are formed mainly through the photolysis of ozone in the presence of water vapor. The rate of this degradation process is dependent on factors such as the concentration of the compound, the concentration of OH radicals, and ambient conditions like temperature and sunlight intensity. nih.gov For many pesticides, the atmospheric lifetime is dictated by the rate of this reaction. nih.govnih.gov

While the kinetic parameters for the specific gas-phase reaction of Dimethyl dimethylphosphoramidate with hydroxyl radicals are not detailed in available research, the general mechanism for organophosphates involves the abstraction of a hydrogen atom from the alkyl groups or addition to the P=O bond by the OH radical, initiating a cascade of oxidative reactions. Studies on other pesticides, such as the organochlorine α-endosulfan, have determined specific second-order rate coefficients for their reaction with OH radicals, allowing for the estimation of their atmospheric half-life. nih.gov Such specific data is crucial for accurately modeling the atmospheric persistence and long-range transport potential of a compound.

Aqueous Environmental Fate and Hydrolysis Pathways

In aquatic systems, the dominant abiotic degradation process for organophosphate compounds is hydrolysis. This process involves the cleavage of the ester or amide bonds by water.

The rate of hydrolysis for organophosphate compounds is significantly influenced by environmental factors, most notably pH and temperature. analis.com.my For organophosphate triesters, degradation is often subject to acid, neutral, and base-catalyzed hydrolysis. nih.govnih.gov

pH: Hydrolysis is typically slow in neutral and acidic conditions but accelerates significantly under alkaline (basic) conditions. nih.govresearchgate.net Studies on the organophosphate chlorpyrifos (B1668852) and a range of organophosphate flame retardants consistently show that the rate of degradation increases as the pH becomes more basic. nih.govresearchgate.net For some N-methylcarbamates, a similar class of compounds, the alkaline hydrolysis proceeds through a specific unimolecular elimination conjugate base (E1cB) mechanism. researchgate.net

Temperature: An increase in temperature generally increases the rate of hydrolysis. analis.com.my The relationship between temperature and the reaction rate constant is described by the Arrhenius equation, where a 10°C rise can increase the hydrolysis rate by an average of 3.5 to 5-fold for some organophosphates. analis.com.my

While specific kinetic data for this compound is not available, the general behavior of organophosphates in aqueous environments is summarized in the table below. The half-life of the compound is expected to decrease with increasing pH and temperature.

| Condition | Factor | General Effect on Organophosphate Hydrolysis Rate | Expected Half-Life |

|---|---|---|---|

| pH | Acidic (pH < 7) | Slow / Relatively Stable | Long |

| Alkaline (pH > 7) | Fast / Accelerated Degradation | Short | |

| Temperature | Low | Slow | Long |

| High | Fast | Short |

Biotic Transformation Pathways

The breakdown of organophosphates by living organisms, particularly microorganisms, is a crucial pathway for their removal from the environment. This bioremediation can be more efficient and complete than abiotic processes alone. mdpi.com

Microorganisms in soil and water have evolved metabolic pathways to utilize organophosphates as a source of carbon, phosphorus, or nitrogen. The primary mechanism is enzymatic hydrolysis, though oxidation, alkylation, and dealkylation are also known microbial reactions. researchgate.net The initial and most significant step in the detoxification of organophosphates is the cleavage of the phosphoester bonds. nih.gov

Bacteria capable of degrading organophosphates have been isolated from various environments. For instance, species from genera such as Agrobacterium, Brevundimonas (formerly Pseudomonas), and Lactobacillus have demonstrated the ability to break down these compounds. nih.govnih.govmdpi.com The degradation process typically involves the hydrolysis of the parent compound into less toxic metabolites. In the case of the organophosphate dimethoate, degradation by Lactobacillus plantarum resulted in five distinct degradation products. nih.gov For this compound, microbial action would likely target the P-O-CH3 (phosphoester) or P-N (phosphoramide) bonds.

The microbial degradation of organophosphates is facilitated by specific enzymes. The most well-studied of these are phosphotriesterases (PTEs) and organophosphate hydrolases (OPH). nih.govmdpi.com These enzymes are highly efficient at detoxifying a broad range of organophosphates. mdpi.comnih.gov

The mechanism of these enzymes often involves a binuclear metal center within the active site, which facilitates the nucleophilic attack and hydrolysis of the phosphorus center of the organophosphate molecule. nih.gov For example, the OPH from Agrobacterium radiobacter contains an Fe-Zn metal center and can hydrolyze various G-type nerve agents. nih.gov While many studies focus on the cleavage of P-O or P-F bonds, these enzymes represent the primary mechanism for the biological detoxification of this class of compounds.

| Enzyme Class | Common Name / Abbreviation | Typical Microbial Source | Function |

|---|---|---|---|

| Phosphotriesterase | PTE | Brevundimonas diminuta, Flavobacterium sp. | Catalyzes the hydrolysis of a wide range of organophosphate triesters. mdpi.com |

| Organophosphate Hydrolase | OPH / OpdA | Agrobacterium radiobacter | Hydrolyzes various organophosphate pesticides and nerve agents. nih.gov |

| Phosphotriesterase-like Lactonase | PLL | Geobacillus kaustophilus | Primarily cleaves lactones but shows some activity toward organophosphates like ethyl-paraoxon. nih.gov |

| Phosphatase | - | Lactobacillus plantarum | Demonstrates binding affinity and degradation capability for the organophosphate dimethoate. nih.gov |

Research on Environmental Fate Assessment Methodologies

The environmental fate of this compound, an organophosphorus compound, is governed by a complex interplay of transport, transformation, and partitioning processes. Due to a lack of extensive research specifically on this compound, this section draws upon established methodologies and findings for closely related organophosphorus pesticides and phosphoramidates to infer its likely environmental behavior.

Modeling of Environmental Transport and Distribution

Predicting the movement and final destination of chemical compounds in the environment is crucial for risk assessment. Mathematical models are essential tools for this purpose, simulating the distribution of substances across various environmental compartments such as air, water, soil, and sediment. nih.govkc-usercontent.com

Fugacity Models:

Fugacity models are widely used to predict the time-dependent behavior of chemicals in multi-media environments. nih.govulisboa.pt These models are based on the concept of fugacity (f), which is the 'escaping tendency' of a chemical from a particular phase. nih.gov The concentration of a chemical in a medium is determined by its fugacity and the fugacity capacity (Z) of that medium, which is influenced by the chemical's physicochemical properties like the octanol-water partition coefficient (Kow), vapor pressure, and water solubility. nih.gov

Fugacity models exist in several levels of complexity (I-IV), from simple equilibrium partitioning to dynamic, non-equilibrium systems. ulisboa.pt For instance, the Quantitative Water Air Sediment Interaction (QWASI) fugacity model is specifically designed to describe the fate of chemicals in aquatic systems. ulisboa.pt Recently, fugacity models have been combined with computational fluid dynamics (CFD) to provide a more detailed understanding of both the temporal and spatial distribution of insecticides within a defined space, such as a room. nih.govnih.govresearchgate.net While these models have not been specifically applied to this compound, they represent a key methodology for assessing its potential transport and distribution.

Watershed and Transport Models:

For agricultural chemicals, models that simulate transport within a watershed are critical. The SPAtially Referenced Regressions On Watershed attributes (SPARROW) model, for example, is used to describe the sources and transport of phosphorus compounds in watersheds. nih.gov Such models can identify hotspots of chemical loss and help target management strategies. nih.gov Other models have been developed to specifically address pesticide runoff from agricultural fields to surface water. fao.org These models integrate factors like soil properties, land cover, and hydrology to predict the movement of pesticides. nih.govresearchgate.net

The table below summarizes key modeling approaches relevant to assessing the environmental transport of this compound.

| Model Type | Principle | Application | Key Parameters |

| Fugacity Models (Level I-IV) | Based on the concept of "escaping tendency" (fugacity) to predict chemical partitioning between environmental compartments (air, water, soil, sediment). nih.govulisboa.pt | Predicting the equilibrium and dynamic distribution of chemicals in the environment. nih.gov | Octanol-water partition coefficient (Kow), vapor pressure, water solubility, degradation rates. nih.gov |

| Fugacity/CFD Hybrid Models | Combines fugacity principles with computational fluid dynamics to model both temporal and spatial distribution of chemicals. nih.govnih.gov | Detailed risk assessment of insecticides in specific environments, like indoor spaces. nih.govresearchgate.net | Physicochemical properties, airflow dynamics, aerosol particle behavior. nih.gov |

| SPARROW (SPAtially Referenced Regressions On Watershed attributes) | Uses statistical relationships between water quality measurements and watershed characteristics to estimate nutrient and contaminant sources and transport. nih.gov | Modeling phosphorus and other contaminant loads in rivers and streams over large areas. nih.gov | Land use, fertilizer application rates, soil characteristics, river flow. nih.gov |